molecular formula C9H8ClN3 B2561175 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride CAS No. 2108781-00-4

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride

Cat. No. B2561175
CAS RN: 2108781-00-4
M. Wt: 193.63
InChI Key: ICNIZFGEUGZRAW-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a chemical compound with the CAS Number: 1352888-45-9 . It has a molecular weight of 157.17 . The IUPAC name for this compound is 7-methylimidazo[1,2-a]pyridine-8-carbonitrile .


Molecular Structure Analysis

The InChI code for 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is 1S/C9H7N3/c1-7-2-4-12-5-3-11-9(12)8(7)6-10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a solid at room temperature . Its molecular weight is 157.17 .

Scientific Research Applications

Antitubercular Activity

Synthetic Chemistry and Medicinal Chemistry

Biopharmaceutical Research

Organic Electronics and Optoelectronics

Photophysical Studies

Environmental Chemistry

Safety And Hazards

This compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-8-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3.ClH/c1-7-2-4-12-5-3-11-9(12)8(7)6-10;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNIZFGEUGZRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride

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